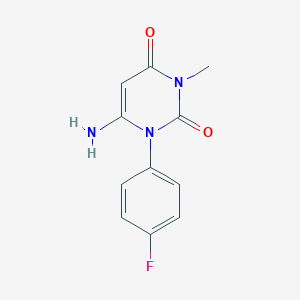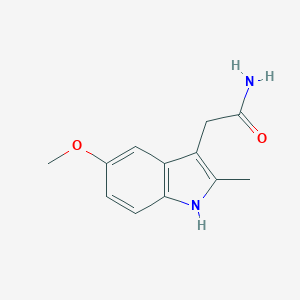
2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙酰胺
描述
“2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide” is a chemical compound with the empirical formula C12H14N2O2 . It has a molecular weight of 218.26 .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methoxy-2-methyl-1H-indol-3-yl group attached to an acetamide group . The InChI key for this compound is FUEWIOXAEUFASQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用
Anti-inflammatory and Analgesic Activities
Indole derivatives, including 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide , have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown significant potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammation process . The selective inhibition of COX-2 can provide anti-inflammatory benefits while sparing the gastric lining, reducing the risk of ulcers associated with non-selective COX inhibitors.
Cancer Therapeutics
Some indole derivatives have been studied for their antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The ability of these compounds to inhibit the growth of tumor cells makes them promising candidates for the development of new cancer therapies.
Synthesis of Alkaloids
Indole derivatives are prevalent moieties in many natural alkaloids. The synthesis of these derivatives is crucial for the development of drugs that mimic the biological activities of natural alkaloids . These synthetic pathways enable the exploration of novel treatments for a range of disorders.
Cyclooxygenase Inhibitors
The compound has been used in the synthesis of new series of derivatives that act as cyclooxygenase inhibitors. These inhibitors have applications in the treatment of conditions associated with inflammation and pain . The docking studies of these compounds provide insights into their potential as new lead compounds for anti-inflammatory agents.
Reactant in Organic Synthesis
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide: serves as a reactant in various organic synthesis reactions, such as the preparation of indolylquinoxalines, alkylindoles, and cyclopentaindolones . These reactions are fundamental in the development of new compounds with potential therapeutic applications.
Binding Studies
Indole derivatives have been used in binding studies to understand their interaction with proteins such as human serum albumin . These studies are essential for the development of indole-based pro-drugs in cancer therapy, as they provide insights into the drug’s distribution and efficacy within the human body.
Enantioselective Synthesis
The compound is employed in enantioselective synthesis processes, which are crucial for creating drugs with specific chirality. This is important because the biological activity of a compound can be significantly influenced by its chirality .
Stereoselective Synthesis
It is also used in stereoselective synthesis, which is vital for producing compounds with desired stereochemistry. This precision in chemical synthesis is essential for the development of pharmaceuticals with optimal efficacy and safety profiles .
安全和危害
作用机制
Target of Action
The primary target of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have hormone-like effects .
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The compound is likely to affect the arachidonic acid pathway , given its target . This pathway is responsible for the production of eicosanoids, a group of bioactive lipids that include prostaglandins, thromboxanes, and leukotrienes. These molecules play key roles in inflammation, fever, and the formation of blood clots .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . These factors suggest that the compound may have specific stability and bioavailability characteristics that could impact its pharmacokinetics.
Result of Action
Related compounds have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects suggest that 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide may have similar impacts on cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide. As mentioned, the compound requires specific storage conditions to maintain stability Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s interaction with its target and its overall efficacy
属性
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEWIOXAEUFASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288215 | |
| Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide | |
CAS RN |
15992-10-6 | |
| Record name | 15992-10-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



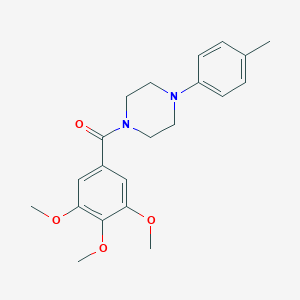
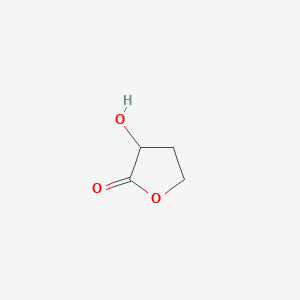
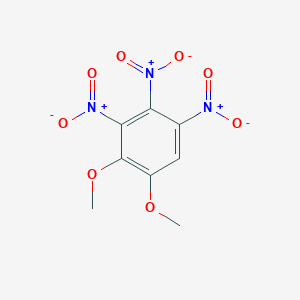
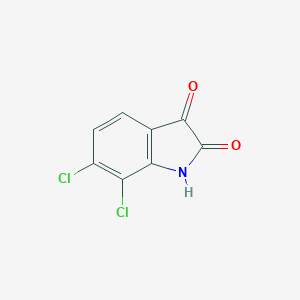
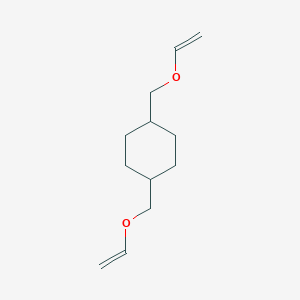

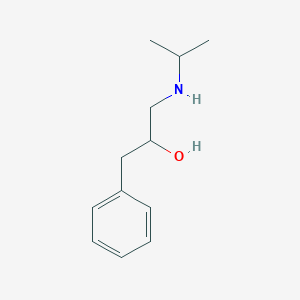

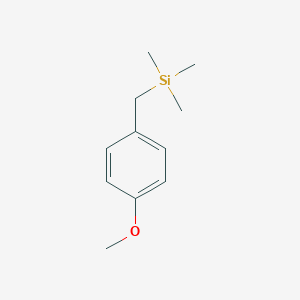

![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)
